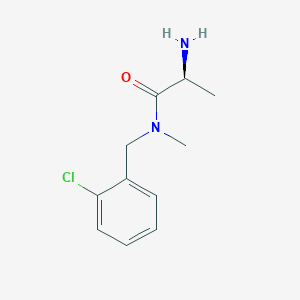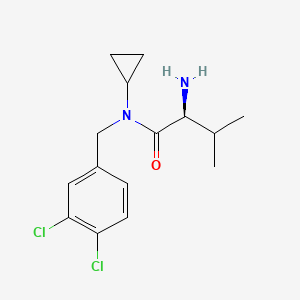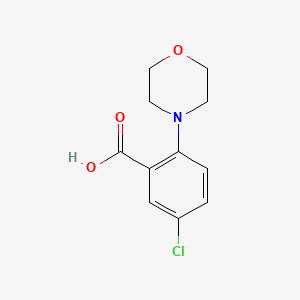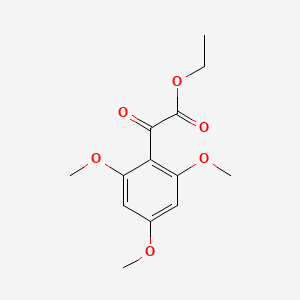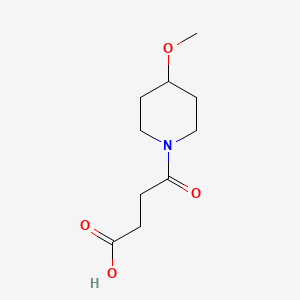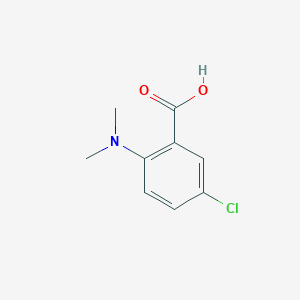
5-Chloro-2-(dimethylamino)benzoic acid
Descripción general
Descripción
5-Chloro-2-(dimethylamino)benzoic acid is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of SGLT2 Inhibitors for Diabetes Therapy : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound structurally related to 5-Chloro-2-(dimethylamino)benzoic acid, is a key intermediate in synthesizing a family of SGLT2 inhibitors, which are promising for diabetes therapy. This synthesis uses dimethyl terephthalate as a starting material and demonstrates scalability and cost-effectiveness in industrial processes (Zhang et al., 2022).
Anion Recognition : 4-(N,N-Dimethylamino)benzoic acid, a compound similar to this compound, has been used for anion recognition. It exhibits remarkable selectivity for divalent anions like HPO4^2- and SO4^2- in UV-vis and fluorescence titrations, highlighting its potential in anion sensing applications (Hou & Kobiro, 2006).
Reagents for Selenium Detection : 4-Dimethylamino-1,2-phenylenediamine, related to this compound, has been explored as a photometric and qualitative reagent for selenium, forming a red-colored compound with selenium (IV) in the visible spectrum, highlighting its utility in selenium detection (Demeyere & Hoste, 1962).
Pharmaceuticals and Herbicides : The structural analogs of this compound have been used in the synthesis of pharmaceuticals and herbicides. For example, the conversion of N-alkylaminobenzophenones to benzodiazepines in vivo, where certain aminobenzophenone compounds can transform into benzodiazepines, demonstrates the compound's potential in pharmacological applications (Lahti & Gall, 1976). Additionally, the introduction of a modified amino moiety onto the benzene ring in sulfonylurea structures, which includes derivatives of this compound, has been studied for developing eco-friendly agrochemicals (Zhou et al., 2020).
Antimicrobial Applications : Some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid, structurally related to this compound, exhibit specific antimicrobial activities, suggesting their potential in treating multidrug-resistant infections (Limban et al., 2008).
Propiedades
IUPAC Name |
5-chloro-2-(dimethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTDINDFLWOUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7870023.png)


